molecular formula C13H20N2O3 B6772170 1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone

1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone

Cat. No.: B6772170
M. Wt: 252.31 g/mol
InChI Key: BJIZJDQHHDIHBA-UHFFFAOYSA-N
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Description

1-[3-(2-Oxa-7-azaspiro[44]nonane-7-carbonyl)azetidin-1-yl]ethanone is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core, followed by the introduction of the azetidinone moiety. Key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.

    Introduction of the Azetidinone Moiety: This step often involves the reaction of the spirocyclic intermediate with an azetidinone derivative, typically under conditions that promote nucleophilic substitution or addition.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interaction with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone can be compared with other spirocyclic compounds, such as:

    1-Oxa-7-azaspiro[4.4]nonane: Similar spirocyclic core but lacks the azetidinone moiety.

    7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: Contains a similar spirocyclic structure with different functional groups.

Uniqueness: The presence of both the spirocyclic core and the azetidinone moiety in this compound provides it with unique chemical properties and potential biological activities that are not observed in simpler spirocyclic compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

1-[3-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-10(16)15-6-11(7-15)12(17)14-4-2-13(8-14)3-5-18-9-13/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIZJDQHHDIHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N2CCC3(C2)CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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